Methyl 4,5-dichloroisothiazole-3-carboxylate
Overview
Description
Synthesis Analysis
The compound has been synthesized using different methods. For instance, one synthesis method involves adding LiBH4 to a solution of 4,5-dichloro-isothiazole-3-carboxylic acid methyl ester in THF . The reaction mixture is stirred at room temperature for one hour and then cooled to 0° C .Molecular Structure Analysis
The molecular formula of Methyl 4,5-dichloroisothiazole-3-carboxylate is C5H3Cl2NO2S. Its InChI Key is CICHVVTYUVANBB-UHFFFAOYSA-N. The Canonical SMILES representation is COC(=O)C1=NSC(=C1Cl)Cl.Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For example, it can react with LiBH4 in THF to form a new compound . More details about its chemical reactions can be found in the relevant papers .Scientific Research Applications
Synthesis of Derivatives : A study focused on synthesizing 4,5-dichloroisothiazole-3-carboxylic acid amides and esters, highlighting the compound's utility in creating functionally substituted alcohols and phenols (Nechai, Dikusar, Potkin, & Kaberdin, 2004).
Fungicidal Activity : Another research synthesized new fungicidal biphenyl derivatives of 4,5-dichloroisothiazole-3-carboxylic acid, showing pronounced fungicidal activity, indicating its potential in agricultural applications (Vasilevskii, Galinovskii, Golovchenko, Potkin, Kletskov, & Olkhovik, 2014).
Heterocyclic Assemblies : The compound was used to synthesize 2-mercapto-1,3,4-triazoles and 2-amino-1,3,4-thiadiazoles, demonstrating its role in creating heterocyclic assemblies with potential for biological activity (Petkevich, Zhukovskaya, Dikusar, Akishina, Kurman, Nikitina, Zaytsev, & Potkin, 2021).
Catalytic Activity : A study synthesized functionally substituted isoxazoles and isothiazoles, including 4,5-dichloroisothiazoles, for use in catalytic activities in the Suzuki reaction in aqueous media (Bumagin, Zelenkovskii, Kletskov, Petkevich, Dikusar, & Potkin, 2016).
Antimicrobial Evaluation : Methyl 4,5-dichloroisothiazole-3-carboxylate derivatives were synthesized and evaluated for antimicrobial activity, showing significant inhibitory effects on certain bacteria and yeasts (Balkan, Urgun, & Özalp, 2001).
Photochemistry and Vibrational Spectra : This study focused on the photochemistry and vibrational spectra of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a compound related to this compound, showing its behavior under UV irradiation (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).
Properties
IUPAC Name |
methyl 4,5-dichloro-1,2-thiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c1-10-5(9)3-2(6)4(7)11-8-3/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICHVVTYUVANBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC(=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361341 | |
Record name | methyl 4,5-dichloroisothiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166668-76-4 | |
Record name | methyl 4,5-dichloroisothiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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